REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[N:8]([O-])=O.[Na+].[Sn](Cl)[Cl:13]>Cl>[ClH:13].[ClH:13].[NH:1]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)[NH2:8] |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=CC1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 14 hr
|
Duration
|
14 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
ADDITION
|
Details
|
ice was added
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The extract solution was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (400 mL)
|
Type
|
ADDITION
|
Details
|
4 mol/L of hydrochloric acid-ethyl acetate (55 mL) was added under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.N(N)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |